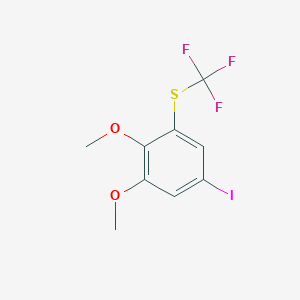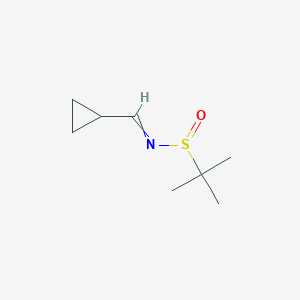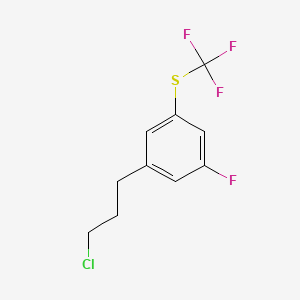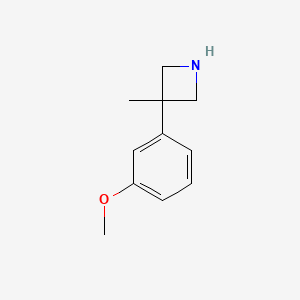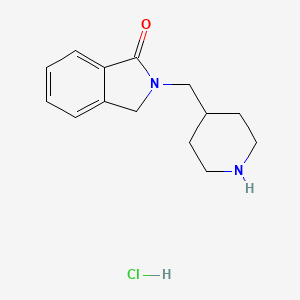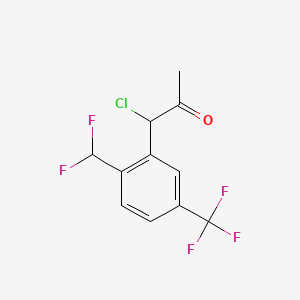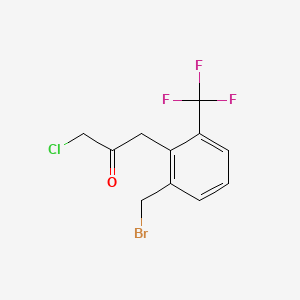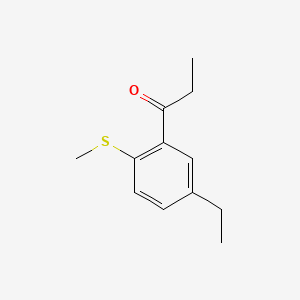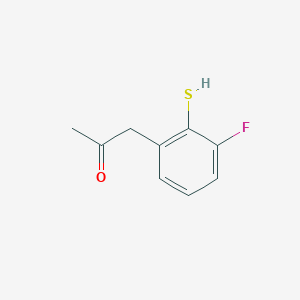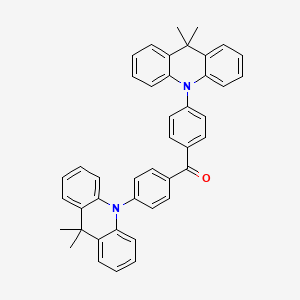
Dmac-BP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as DMAC-BP, is a green thermally activated delayed fluorescence (TADF) emitter. It is widely recognized for its high efficiency in organic light-emitting diodes (OLEDs). The compound’s unique structure allows it to achieve a higher energy of the lowest locally-excited triplet state, making it an essential material in the field of optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone typically involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with benzophenone derivatives. The reaction is carried out under controlled conditions to ensure high purity and yield. Sublimation is often used as a purification technique to obtain ultra-pure grade chemicals .
Industrial Production Methods: In industrial settings, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is produced using a vacuum evaporation technique. This method involves the deposition of the compound onto substrates under reduced pressure, ensuring high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .
Major Products Formed: The major products formed from the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include various substituted derivatives. These derivatives are often used in the development of advanced materials for optoelectronic applications .
Applications De Recherche Scientifique
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone has a wide range of scientific research applications. In chemistry, it is used as a green TADF emitter in OLEDs, contributing to the development of high-efficiency lighting and display technologies . In biology and medicine, the compound’s unique fluorescence properties make it a valuable tool for imaging and diagnostic applications . Additionally, in the industry, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is used in the production of advanced materials for various optoelectronic devices .
Mécanisme D'action
The mechanism of action of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone involves the reverse intersystem crossing (RISC) process. This process allows the compound to convert triplet excitons into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved in this mechanism include the lowest locally-excited triplet state and the triplet charge-transfer state .
Comparaison Avec Des Composés Similaires
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is unique compared to other similar compounds due to its high efficiency and stability as a TADF emitter. Similar compounds include bis[4-(9,9-dimethylacridin-10(9H)-yl)phenyl]methanone and bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone derivatives . These compounds share similar structural features but differ in their emission properties and efficiency .
Propriétés
Numéro CAS |
1685287-55-1 |
|---|---|
Formule moléculaire |
C43H36N2O |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone |
InChI |
InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3 |
Clé InChI |
CDEASXIPDPAOGW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


